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Compound of Interest

2-(3-Bromopyridin-4-
Compound Name:
YL)acetonitrile

Cat. No.: B114290

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Bromopyridin-4-
YL)acetonitrile, a key building block in the synthesis of advanced pharmaceutical compounds.
This document details its commercial availability, physicochemical properties, and its
application in the development of targeted therapies, including a detailed experimental protocol
for its use in the synthesis of a Janus Kinase (JAK) 1/3 inhibitor.

Commercial Availability and Physicochemical
Properties

2-(3-Bromopyridin-4-YL)acetonitrile is readily available from a variety of commercial
suppliers, ensuring a stable supply for research and development purposes. The compound is
typically offered in research-grade purities, with detailed specifications available from the
suppliers.

Table 1: Commercial Suppliers of 2-(3-Bromopyridin-4-YL)acetonitrile
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Supplier Purity Available Quantities
Apollo Scientific 98% 100mg, 250mg
Sigma-Aldrich (ChemScene) 98% Inquire for details
BLDpharm Inquire for details Inquire for details

Table 2: Physicochemical and Safety Data for 2-(3-Bromopyridin-4-YL)acetonitrile

Property Value Reference
CAS Number 142892-31-7 [1]
Molecular Formula C7HsBrN2 [2]
Molecular Weight 197.03 g/mol [2]
Appearance Solid

Purity >98% [1]

Boiling Point 304.2 £ 27.0 °C at 760 mmHg

Storage Temperature 4°C

Signal Word Warning

Hazard Statements H302, H315, H319, H335

P261, P264, P270, P271,
P280, P302+P352,
P304+P340,
P305+P351+P338, P330,
P362+P364, P403+P233,
P405, P501

Precautionary Statements

Synthesis of 2-(3-Bromopyridin-4-YL)acetonitrile

While a detailed, step-by-step experimental protocol for the synthesis of 2-(3-Bromopyridin-4-
YL)acetonitrile is not extensively documented in publicly available literature, a plausible
synthetic route can be proposed based on established chemical transformations for analogous
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compounds. The most likely pathway involves the cyanation of a suitable 3-bromo-4-
(halomethyl)pyridine precursor.

A potential synthetic workflow is outlined below:

Proposed Synthesis of 2-(3-Bromopyridin-4-YL)acetonitrile

3-Bromo-4-methylpyridine

NBS, AIBN,
CCla, reflux

(3-Bromo-4-(bromomethyl)pyridine)

2-(3-Bromopyridin-4-YL)acetonitrile

Click to download full resolution via product page

Proposed synthetic route for 2-(3-Bromopyridin-4-YL)acetonitrile.

This proposed synthesis begins with the radical bromination of 3-bromo-4-methylpyridine using
N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The
resulting 3-bromo-4-(bromomethyl)pyridine would then undergo nucleophilic substitution with a
cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide
(DMSO) to yield the final product.

Application in Drug Discovery: Synthesis of a
JAK1/3 Inhibitor

A significant application of 2-(3-Bromopyridin-4-YL)acetonitrile is in the synthesis of Janus
Kinase (JAK) inhibitors, which are a class of targeted therapies for autoimmune diseases and
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certain cancers. The following is a detailed experimental protocol for the synthesis of a key
intermediate in the development of a potent and selective JAK1/3 inhibitor.

Experimental Protocol: Synthesis of (R)-3-((3R,4R)-4-
methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-
yl)amino)piperidin-1-yl)-3-oxopropane-1,2-diyl diacetate

Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A detailed protocol for this initial step is not provided in the primary literature for the JAK
inhibitor synthesis. This starting material is often commercially available or can be synthesized
via established methods.

Step 2: Synthesis of N-methyl-N-((3R,4R)-4-methyl-1-tritylpiperidin-3-yl)-7H-pyrrolo[2,3-
d]pyrimidin-4-amine

e To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an appropriate solvent, add (3R,4R)-
N,4-dimethyl-1-tritylpiperidin-3-amine and a suitable base (e.g., diisopropylethylamine).

e Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
» Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).

e Upon completion, perform an aqueous work-up and purify the product by column
chromatography.

Step 3: Synthesis of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-
amine

¢ Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).
e Add a strong acid (e.qg., trifluoroacetic acid) to cleave the trityl protecting group.
« Stir the reaction at room temperature until the deprotection is complete.

» Neutralize the reaction mixture and extract the product.
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Step 4: Coupling with 2-(3-Bromopyridin-4-YL)acetonitrile

» To a solution of the product from Step 3 and 2-(3-Bromopyridin-4-YL)acetonitrile in a
suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pdz(dba)s), a phosphine ligand
(e.g., Xantphos), and a base (e.g., cesium carbonate).

¢ Heat the reaction mixture under an inert atmosphere.
e Monitor the reaction by LC-MS.

o After completion, perform an aqueous work-up and purify the crude product by
chromatography.

The following diagram illustrates the workflow for the synthesis of the JAK1/3 inhibitor utilizing
2-(3-Bromopyridin-4-YL)acetonitrile.

Synthesis of a JAK1/3 Inhibitor Intermediate

4-chloro-7H-pyrrolo[2,3-d]pyrimidine (3R,4R)-N,4-dimethyl-1-tritylpiperidin-3-amine

Nucleophilic Aromatic
Substitution

(N-methyI-N-((3R,4R)-4-methyl-1-trity|piperidin-3-y|)-7H-pyrroIo[2,3-d]pyrimidin-4-amine)

l Deprotection (TFA)

N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2-(3-Bromopyridin-4-YL)acetonitrile

Palladium;catalyzed
Cross-coupling

JAK1/3 Inhibitor Intermediate
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Workflow for the synthesis of a JAK1/3 inhibitor intermediate.

Signaling Pathway Context: JAK-STAT Pathway

The Janus kinase (JAK) family of enzymes plays a crucial role in the JAK-STAT signaling
pathway, which is essential for transmitting information from extracellular cytokine signals to the
nucleus, leading to changes in gene expression. This pathway is integral to the regulation of
the immune system, cell growth, and differentiation. Dysregulation of the JAK-STAT pathway is
implicated in various autoimmune disorders and cancers.

JAK inhibitors, synthesized using precursors like 2-(3-Bromopyridin-4-YL)acetonitrile, act by
blocking the activity of one or more of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2),
thereby interrupting the downstream signaling cascade and mitigating the inflammatory or
proliferative response.

The diagram below provides a simplified representation of the JAK-STAT signaling pathway
and the point of intervention for JAK inhibitors.
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Simplified JAK-STAT signaling pathway and the action of JAK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4-yl-acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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